molecular formula C7H12O2 B6603555 tetramethyloxetan-3-one CAS No. 6755-48-2

tetramethyloxetan-3-one

Cat. No. B6603555
CAS RN: 6755-48-2
M. Wt: 128.17 g/mol
InChI Key: ICAWCCAAVMFWRH-UHFFFAOYSA-N
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Description

Tetramethyloxetan-3-one, also known as TMX, is a cyclic organic compound with a molecular formula of C4H8O2. It is a colorless liquid with a boiling point of about 120°C and a melting point of -50°C. It is a relatively unstable compound and has a low vapor pressure. It is insoluble in water and is soluble in many organic solvents. TMX has been studied for its potential applications in the synthesis of organic compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Catalysis and Isomerization : Tetramethyloxetan undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).

  • Photochemical and Photobiological Properties : Research on hydroxymethyl-substituted 1,2-dioxetanes, including tetramethyl-1,2-dioxetane, has uncovered significant insights into their photochemical and photobiological properties. These compounds are known for their efficiency in damaging DNA, with the radical chemistry underlying this process now better understood (Adam, Andler, Nau & Saha-Möller, 1998).

  • Polymerization Processes : The cationic polymerization of various derivatives of tetramethyloxetan, such as 3,3-diethyloxetane, leads to the formation of polymer and cyclic oligomers. The cyclic tetramer is a significant oligomer formed in this process, exhibiting behavior similar to that of the unsubstituted oxetane (Bucquoye & Goethals, 1980).

  • Chemiluminescence in Films : Tetramethyl-1,2-dioxetane is used in chemiluminescent techniques to investigate energy transfer and exciton in polyvinylcarbazole films. It acts as a source of chemiexcited acetone triplets, facilitating the study of energy transfer in these materials (Klöpffer, Turro, Chow & Noguchi, 1978).

  • Oximetry Probes : Tetrathiatriarylmethyl (TAM) radicals, related to tetramethyloxetan derivatives, are used as oximetry probes for electron paramagnetic resonance imaging applications. The stability of these radicals in the presence of oxygen and in biological systems has been a subject of study, contributing to the understanding of radical chemistry in redox environments (Xia, Villamena, Hadad, Kuppusamy, Li, Zhu & Zweier, 2006).

  • Forensic Applications : Tetramethyl-benzidine, a derivative of tetramethyloxetan, is utilized in forensic science for the presumptive identification of blood at crime scenes. Its high sensitivity and ability to maintain the structural integrity of bloodstains make it a valuable tool in forensic investigations (Vittori, Barni, Lewis, Antonini, Rapone & Berti, 2016).

properties

IUPAC Name

2,2,4,4-tetramethyloxetan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAWCCAAVMFWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyloxetan-3-one

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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